3,5-ジクロロ安息香酸エチル

概要

説明

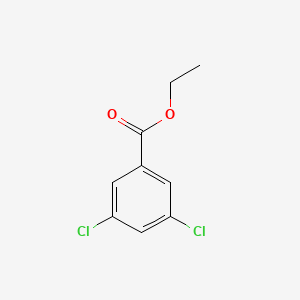

Ethyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.07 . The compound is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for Ethyl 3,5-dichlorobenzoate is ethyl 3,5-dichlorobenzoate . The InChI code for this compound is 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3,5-dichlorobenzoate has a boiling point of 35-36°C and a melting point of 34-36°C . It has a predicted density of 1.305±0.06 g/cm3 . The compound is a crystalline solid and is off-white in color .科学的研究の応用

ライフサイエンス研究

3,5-ジクロロ安息香酸エチルは、ライフサイエンス研究のさまざまな分野で使用されています . これは、特にタンパク質の構造と機能に関する大規模な研究である、プロテオミクス研究で頻繁に使用されます .

材料科学

材料科学の分野では、3,5-ジクロロ安息香酸エチルは新素材の開発に使用されています . そのユニークな特性により、さまざまな材料の合成において貴重な成分となっています。

化学合成

3,5-ジクロロ安息香酸エチルは、化学合成において重要な役割を果たしています . これは、合成問題に非常に重要な、ベンジル位での反応に使用されます .

クロマトグラフィー

この化合物は、混合物の分離のためのラボ技術であるクロマトグラフィーに使用されています . これは、クロマトグラフィーにおける新しい方法と技術の開発に使用されています。

分析研究

分析研究では、3,5-ジクロロ安息香酸エチルは新しい分析方法の開発に使用されています . これは、正確な結果を得るための基準物質として頻繁に使用されます。

バイオファーマ製造

3,5-ジクロロ安息香酸エチルは、バイオファーマ製造に使用されています . これは、さまざまな医薬品や新薬の開発に使用されています。

安全管理環境

安全管理された環境では、3,5-ジクロロ安息香酸エチルは、その既知の安全性プロファイルのために使用されています . これは、安全が最優先事項であるラボで頻繁に使用されます。

高度なバッテリー科学技術

3,5-ジクロロ安息香酸エチルが高度なバッテリー科学技術に使用されているという直接的な証拠はありませんが、この分野では常にバッテリー性能を向上させることができる新素材を探しています .

Safety and Hazards

生化学分析

Biochemical Properties

Ethyl 3,5-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dioxygenases, which are involved in the degradation of aromatic compounds. The interaction between ethyl 3,5-dichlorobenzoate and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways that rely on these enzymes, leading to changes in the overall biochemical processes within the cell .

Cellular Effects

Ethyl 3,5-dichlorobenzoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain microbial cells by interfering with their metabolic pathways. This inhibition can lead to a decrease in the production of essential metabolites, ultimately affecting cell viability and function. Additionally, ethyl 3,5-dichlorobenzoate can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of action of ethyl 3,5-dichlorobenzoate involves its interaction with specific biomolecules within the cell. The compound can bind to the active sites of enzymes, leading to their inhibition. This binding can occur through various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. By inhibiting enzyme activity, ethyl 3,5-dichlorobenzoate can disrupt metabolic pathways and alter the cellular environment. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3,5-dichlorobenzoate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, ethyl 3,5-dichlorobenzoate may degrade into other compounds that have different biochemical properties, potentially leading to changes in its inhibitory effects on enzymes and other biomolecules. Additionally, long-term exposure to ethyl 3,5-dichlorobenzoate can result in adaptive responses by cells, such as the upregulation of alternative metabolic pathways to compensate for the inhibited enzymes .

Dosage Effects in Animal Models

The effects of ethyl 3,5-dichlorobenzoate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects may also be observed at high doses, such as cellular toxicity, organ damage, or other physiological changes. These dosage-dependent effects highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects .

Metabolic Pathways

Ethyl 3,5-dichlorobenzoate is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by specific enzymes, such as dioxygenases, which introduce oxygen atoms into the aromatic ring, leading to its breakdown. This metabolic process can produce intermediates that are further degraded by other enzymes, ultimately resulting in the complete mineralization of the compound. The involvement of ethyl 3,5-dichlorobenzoate in these metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, ethyl 3,5-dichlorobenzoate is transported and distributed through various mechanisms. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, ethyl 3,5-dichlorobenzoate can be localized to specific compartments or organelles, depending on its interactions with other biomolecules. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of ethyl 3,5-dichlorobenzoate can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, ethyl 3,5-dichlorobenzoate may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, the compound may be directed to the cytoplasm or nucleus, where it can influence other cellular processes. The subcellular localization of ethyl 3,5-dichlorobenzoate is crucial for understanding its overall biochemical effects within the cell .

特性

IUPAC Name |

ethyl 3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLNLVFPSMDPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371338 | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91085-56-2 | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basis of the spectrophotometric method described in the research for determining Ethyl 3,5-dichlorobenzoate?

A1: The research utilizes a charge-transfer spectrophotometric method. Instead of directly measuring Ethyl 3,5-dichlorobenzoate, the method indirectly quantifies it. First, Ethyl 3,5-dichlorobenzoate is reacted with hydroxylamine to form 3,5-dichloro-N-hydroxybenzoylamine (DCHA) []. This DCHA then forms a charge-transfer complex with p-benzoquinone in the presence of cetylpyridinium chloride (CPC). This complex exhibits absorbance at 485 nm, which is then measured. The absorbance is directly proportional to the initial concentration of Ethyl 3,5-dichlorobenzoate, allowing for its quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。